molecular formula C12H15N3 B11728133 benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine

Cat. No.: B11728133
M. Wt: 201.27 g/mol
InChI Key: YKQNHRUCQWZYEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine is an organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a benzyl group attached to a pyrazole ring, which is further substituted with a methyl group. The molecular formula of this compound is C12H15N3, and it has a molecular weight of 201.27 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine typically involves the reaction of benzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. The reaction is carried out in the presence of a reducing agent such as sodium triacetoxyborohydride or sodium cyanoborohydride in a suitable solvent like methanol or ethanol .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Therapeutic Potential
Benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine has garnered attention for its potential therapeutic effects, particularly in the treatment of inflammatory and metabolic disorders. Research indicates that this compound may interact with specific enzymes or receptors, modulating their activity and leading to beneficial pharmacological outcomes. For example, it has shown potential inhibitory effects on metabolic enzymes, suggesting its role in managing conditions related to inflammation and metabolic dysregulation.

Biological Activities
The compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have indicated that this compound may possess antimicrobial effects, making it a candidate for further exploration in drug development against infectious diseases.
  • Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a potential therapeutic agent for conditions characterized by excessive inflammation.

Synthetic Methods

The synthesis of this compound typically involves the reaction of benzylamine with 1-methyl-1H-pyrazole-4-carbaldehyde under reductive amination conditions. Common reducing agents used in this process include sodium triacetoxyborohydride or sodium cyanoborohydride in solvents such as methanol or ethanol. This method allows for high yields and purity, which are crucial for pharmaceutical applications.

Case Studies

Several studies have explored the pharmacological potential of this compound:

Case Study 1: Inhibition of Enzymatic Activity

A study investigated the compound's interaction with various metabolic enzymes. The results demonstrated that this compound could effectively inhibit certain enzymes by occupying their active sites, thereby preventing substrate access. This mechanism suggests its potential use in developing drugs targeting metabolic disorders .

Case Study 2: Anti-inflammatory Research

Research focusing on the anti-inflammatory properties of this compound indicated significant activity in vitro. The compound was tested against several inflammatory markers, showing promise in reducing inflammation levels comparable to established anti-inflammatory drugs .

Mechanism of Action

The mechanism of action of n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with receptors to exert its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

n-Benzyl-1-(1-methyl-1h-pyrazol-4-yl)methanamine is unique due to the presence of both a benzyl group and a methyl-substituted pyrazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Biological Activity

Benzyl[(1-methyl-1H-pyrazol-4-yl)methyl]amine is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The structural formula of this compound can be represented as follows:

C11H14N3\text{C}_{11}\text{H}_{14}\text{N}_3

This compound features a benzyl group attached to a pyrazole ring, which is known for its potential pharmacological activities.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer effects. It has been shown to inhibit the proliferation of various cancer cell lines, including HepG2 (liver cancer) and Jurkat (T-cell leukemia) cells. The mechanism involves the inhibition of specific kinases related to cell cycle regulation, leading to reduced cell viability and increased apoptosis in treated cells .

Table 1: Anticancer Activity Against Various Cell Lines

Cell LineIC50 (µM)Mechanism of Action
HepG22.5CDK1/Cdc2 inhibition
Jurkat3.0Induction of apoptosis
DLD-12.8Inhibition of cell proliferation

Antimicrobial Activity

This compound also demonstrates antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, likely due to its ability to disrupt bacterial cell wall synthesis . The compound's structural features allow it to interact with essential enzymes involved in microbial growth.

Table 2: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainMinimum Inhibitory Concentration (MIC)Mechanism of Action
E. coli32 µg/mLInhibition of cell wall synthesis
S. aureus16 µg/mLDisruption of metabolic pathways

The synthesis of this compound typically involves a reductive amination process. This method allows for the efficient formation of the target compound from readily available precursors .

The biological activity is primarily attributed to the compound's ability to bind to specific molecular targets, modulating enzyme activity or disrupting cellular processes. For example, it may inhibit enzymes associated with cancer cell proliferation or interfere with microbial metabolic pathways .

Case Studies and Research Findings

Several studies have highlighted the potential applications of this compound:

  • In vitro Studies : A study evaluated the compound's effects on various cancer cell lines, demonstrating significant cytotoxicity and potential as a therapeutic agent in oncology .
  • Antimicrobial Testing : Research conducted on bacterial strains indicated that this compound effectively inhibited growth, suggesting its use as a lead compound for developing new antibiotics .
  • Mechanistic Insights : Investigations into the compound's mechanism revealed that it acts by inhibiting key enzymes involved in both cancer progression and microbial growth, providing insights into its dual functionality .

Properties

Molecular Formula

C12H15N3

Molecular Weight

201.27 g/mol

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-1-phenylmethanamine

InChI

InChI=1S/C12H15N3/c1-15-10-12(9-14-15)8-13-7-11-5-3-2-4-6-11/h2-6,9-10,13H,7-8H2,1H3

InChI Key

YKQNHRUCQWZYEX-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C=N1)CNCC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.